2,5,9-Trimethyldeca-4,9-dien-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
62486-75-3 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,5,9-trimethyldeca-4,9-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-11(2)7-6-8-12(3)9-10-13(4,5)14/h9,14H,1,6-8,10H2,2-5H3 |
InChI Key |
BWPXQCALHUOIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(=CCC(C)(C)O)C |
Origin of Product |
United States |
Nomenclature, Isomerism, and Structural Representation of 2,5,9 Trimethyldeca 4,9 Dien 2 Ol
Systematic IUPAC Nomenclature and Common Derivatives
The naming of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For 2,5,9-trimethyldeca-4,9-dien-2-ol, the name is derived as follows:
Parent Chain: The longest carbon chain containing the principal functional group (the hydroxyl group) and the maximum number of double bonds is a deca- (10-carbon) chain.
Functional Group: The presence of a hydroxyl (-OH) group makes it an alcohol, denoted by the suffix "-ol". Its position on the second carbon atom is indicated by the locant "-2-".
Unsaturation: Two double bonds are present in the chain, indicated by "dien". Their positions are at the fourth and ninth carbons, hence "4,9-dien".
Substituents: Three methyl (-CH3) groups are attached to the parent chain at the second, fifth, and ninth carbon atoms, leading to the prefix "2,5,9-trimethyl".
Combining these elements gives the systematic IUPAC name: This compound .
While specific, extensively documented derivatives of this compound are not widely reported in publicly available literature, we can infer potential common derivatives based on its functional groups. The hydroxyl group can be oxidized to a ketone, or the entire molecule can be related to other compounds with the same carbon skeleton. One such related compound is the corresponding aldehyde, 2,5,9-trimethyldeca-4,9-dienal . epa.gov In this derivative, the hydroxyl group at position 2 is replaced by a carbonyl group at the end of the chain (position 1).
Positional and Configurational Isomerism within the Deca-4,9-dien-2-ol Framework
Isomerism is a key concept in organic chemistry, where compounds share the same molecular formula but have different structural arrangements. The deca-4,9-dien-2-ol framework is rich with potential for both positional and configurational isomerism.
Positional Isomerism: This type of isomerism arises from the different possible locations of the methyl groups, the double bonds, and the hydroxyl group on the decane (B31447) backbone. For instance, a known positional isomer of the title compound is 2,4,9-trimethyldeca-4,9-dien-2-ol . In this isomer, the methyl group is at the fourth position instead of the fifth, altering the compound's physical and chemical properties.
The table below illustrates some of the potential positional isomers within the trimethyldecadienol family, showcasing the diversity of structures achievable with the same molecular formula (C13H24O).
| Isomer Name | Position of Methyl Groups | Position of Double Bonds | Position of Hydroxyl Group |
| This compound | 2, 5, 9 | 4, 9 | 2 |
| 2,4,9-Trimethyldeca-4,9-dien-2-ol | 2, 4, 9 | 4, 9 | 2 |
| 3,7,9-Trimethyldeca-4,8-dien-3-ol | 3, 7, 9 | 4, 8 | 3 |
| 2,6,9-Trimethyldeca-3,8-dien-2-ol | 2, 6, 9 | 3, 8 | 2 |
Configurational Isomerism: This form of isomerism, also known as geometric isomerism, can occur around the double bonds. The double bond at the C4-C5 position in this compound is substituted in a way that allows for E/Z isomerism. The designation depends on the priority of the substituents on each carbon of the double bond, according to the Cahn-Ingold-Prelog rules.
(4E)-2,5,9-Trimethyldeca-4,9-dien-2-ol: The higher priority groups on carbons 4 and 5 are on opposite sides of the double bond.
(4Z)-2,5,9-Trimethyldeca-4,9-dien-2-ol: The higher priority groups on carbons 4 and 5 are on the same side of the double bond.
The double bond at the C9-C10 position is a terminal double bond with two identical hydrogen atoms on one of the carbons, and therefore does not exhibit E/Z isomerism.
Stereochemical Considerations: Enantiomers and Diastereomers of this compound
The presence of stereocenters, or chiral centers, in a molecule leads to the possibility of stereoisomers. A stereocenter is a carbon atom bonded to four different groups. In the case of this compound, the carbon atom at position 2 is a stereocenter. It is bonded to a hydroxyl group, a methyl group, a -CH2-CH=C(CH3)- group, and a -CH2-CH2-C(CH3)=CH2 group.
The presence of this single stereocenter means that this compound can exist as a pair of enantiomers:
(2R)-2,5,9-Trimethyldeca-4,9-dien-2-ol
(2S)-2,5,9-Trimethyldeca-4,9-dien-2-ol
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
When we combine the configurational isomerism of the double bond with the stereochemistry at the chiral center, we get the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. For this compound, there are four possible stereoisomers in total:
(2R, 4E)-2,5,9-Trimethyldeca-4,9-dien-2-ol
(2S, 4E)-2,5,9-Trimethyldeca-4,9-dien-2-ol
(2R, 4Z)-2,5,9-Trimethyldeca-4,9-dien-2-ol
(2S, 4Z)-2,5,9-Trimethyldeca-4,9-dien-2-ol
Synthetic Methodologies for 2,5,9 Trimethyldeca 4,9 Dien 2 Ol and Analogues
Stereoselective Synthesis of 2,5,9-Trimethyldeca-4,9-dien-2-ol
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of desired stereoisomers by temporarily introducing a chiral moiety to a prochiral substrate. This auxiliary group directs the stereochemical outcome of a subsequent reaction and is later removed. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principles of chiral auxiliary-mediated synthesis are widely applied to the construction of similar chiral alcohols and terpenes. acs.org
A common strategy involves the use of chiral auxiliaries derived from readily available natural products like camphor (B46023) or pinene. acs.orgresearchgate.net For instance, an α,β-unsaturated ester can be appended to a chiral auxiliary. The subsequent conjugate addition of an organometallic reagent, such as a Grignard or organocuprate reagent, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. After the addition, the auxiliary is cleaved to reveal a chiral carbonyl compound, which can then be further elaborated to the target alcohol.
Another approach is the alkylation of enolates derived from esters or amides bearing a chiral auxiliary. nih.gov For example, an ester of a chiral alcohol can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereoselectivity of this alkylation is controlled by the chiral auxiliary. Subsequent reduction of the carbonyl group and removal of the auxiliary would yield a chiral alcohol.
Table 1: Examples of Chiral Auxiliaries in Terpenoid Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Camphor-derived auxiliaries | Asymmetric alkylations, cycloadditions | Rigid bicyclic structure provides excellent stereocontrol. acs.org |
| Pinene-derived auxiliaries | Asymmetric reductions, synthesis of chiral phosphine (B1218219) ligands | Readily available from the chiral pool, used in various asymmetric transformations. researchgate.net |
| Evans auxiliaries (oxazolidinones) | Asymmetric aldol (B89426) reactions, alkylations | Highly reliable and predictable stereochemical outcomes. |
| (R)- or (S)-Citronellol | Acyclic chiral building block | Serves as a starting material for the synthesis of other terpenes. nih.gov |
Asymmetric Catalysis in Alcohol and Olefin Formation
Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral molecules, including alcohols and olefins. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
For the synthesis of chiral alcohols like this compound, asymmetric reduction of a corresponding ketone is a key strategy. Catalysts based on transition metals such as ruthenium, rhodium, or iridium, complexed with chiral ligands, are effective for the enantioselective hydrogenation of ketones.
The formation of the olefinic bonds with specific stereochemistry can be achieved through various catalytic methods. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are classic methods for olefin synthesis. Asymmetric variations of these reactions, although less common, can provide some degree of stereocontrol. More modern approaches, such as olefin metathesis with chiral ruthenium or molybdenum catalysts, offer powerful alternatives for constructing stereodefined double bonds.
Table 2: Selected Asymmetric Catalytic Methods for Alcohol and Olefin Synthesis
| Reaction Type | Catalyst System (Example) | Transformation |
| Asymmetric Ketone Reduction | RuCl₂(diphosphine)(diamine) | Prochiral ketone to chiral secondary alcohol |
| Asymmetric Allylic Alkylation | Pd(0) with chiral phosphine ligands | Formation of chiral C-C bonds adjacent to a double bond |
| Asymmetric Epoxidation | Ti(O-i-Pr)₄ with diethyl tartrate (Sharpless epoxidation) | Alkene to chiral epoxide (precursor to diols) |
| Olefin Metathesis | Chiral Grubbs or Schrock catalysts | Formation of stereodefined alkenes |
Functional Group Interconversions and Protecting Group Strategies
The synthesis of a molecule like this compound, which contains multiple functional groups (a tertiary alcohol and two double bonds), often requires a careful strategy of functional group interconversions (FGIs) and the use of protecting groups. fiveable.meimperial.ac.uk FGIs are essential for transforming one functional group into another, enabling the stepwise construction of the target molecule. ub.eduorganic-chemistry.org
For example, a carbonyl group can be a precursor to the tertiary alcohol. This can be achieved through the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a ketone. Similarly, an ester can be converted to a tertiary alcohol by the addition of two equivalents of an organometallic reagent. Alkenes can be formed from various functional groups, such as alcohols (via dehydration), alkyl halides (via elimination), or carbonyls (via Wittig-type reactions). fiveable.me
Protecting groups are crucial for temporarily masking a reactive functional group to prevent it from reacting in a subsequent step. numberanalytics.comwikipedia.org In a synthesis of this compound, if one of the double bonds needs to be manipulated while the tertiary alcohol is present, the alcohol might need to be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn) or methoxymethyl (MOM)), and esters (e.g., acetate). jocpr.com The choice of protecting group is critical and depends on its stability under the reaction conditions of the subsequent steps and the ease of its selective removal (deprotection). uchicago.edu
The concept of "orthogonal protection" is vital in complex syntheses where multiple functional groups require protection. jocpr.com This involves using different types of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected.
Table 3: Common Functional Group Interconversions and Protecting Groups
| Functional Group Transformation | Reagents/Conditions | Purpose in Synthesis |
| Ketone to Tertiary Alcohol | Grignard reagent (R-MgBr), Organolithium (R-Li) | Introduction of the final alkyl group to form the tertiary alcohol. |
| Ester to Tertiary Alcohol | Excess Grignard reagent or Organolithium | Formation of the tertiary alcohol from a carboxylic acid derivative. |
| Alcohol to Alkyl Halide | SOCl₂, PBr₃ | Activation of the alcohol for nucleophilic substitution. fiveable.me |
| Alcohol Protection (Silyl Ether) | R₃SiCl, imidazole | Protection of the hydroxyl group during other transformations. jocpr.com |
| Alcohol Deprotection (Silyl Ether) | TBAF, HF, acid | Removal of the silyl protecting group to reveal the alcohol. |
Chemical Transformations and Derivatization of 2,5,9 Trimethyldeca 4,9 Dien 2 Ol
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group is a key site for chemical modification, influencing the molecule's polarity and its potential for hydrogen bonding.
The oxidation of the tertiary alcohol in 2,5,9-trimethyldeca-4,9-dien-2-ol is a challenging process. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. Specialized oxidizing agents would be required to facilitate this transformation, which would likely lead to the fragmentation of the parent molecule. The primary products would be ketones and aldehydes, resulting from the breakdown of the carbon skeleton.
Esterification is a common method for modifying the properties of alcohols. The reaction of this compound with an acyl halide or an acid anhydride (B1165640), often in the presence of a base like pyridine, would yield the corresponding ester. For instance, reacting the parent compound with acetic anhydride would produce 2,5,9-trimethyldeca-4,9-dien-2-yl acetate. This transformation can alter the compound's lipophilicity and volatility. Enzymatic esterification, using lipases, presents a milder and often more selective alternative to chemical methods. medcraveonline.com
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods like alkoxymercuration-demercuration. These derivatives can be used to explore structure-activity relationships.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| This compound | Acetic Anhydride | Pyridine | 2,5,9-Trimethyldeca-4,9-dien-2-yl acetate | medcraveonline.com |
| This compound | Alkyl Halide | Strong Base (e.g., NaH) | 2-alkoxy-2,5,9-trimethyldeca-4,9-diene |
Treatment of this compound with strong acids, such as sulfuric acid or phosphoric acid, can induce dehydration, leading to the formation of a more conjugated system of double bonds. This elimination reaction would likely result in a mixture of isomeric trienes. The initial formation of a tertiary carbocation upon protonation of the hydroxyl group could also facilitate skeletal rearrangements, leading to the formation of cyclic or acyclic isomers. The specific products formed would be highly dependent on the reaction conditions, including the acid used and the temperature. A potential product from such a rearrangement could be dendrolasin (B1239636), a furanoid sesquiterpene, although this would involve significant structural reorganization.
Transformations at the Alkene Moieties
The two carbon-carbon double bonds in this compound are also susceptible to a range of chemical modifications.
The alkene groups can be readily reduced to alkanes through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) in the presence of hydrogen gas, the double bonds at the C4-C5 and C9-C10 positions can be saturated. This reaction would yield 2,5,9-trimethyldecan-2-ol. By controlling the stoichiometry of the hydrogen and the reaction conditions, it might be possible to achieve selective hydrogenation of one of the double bonds. These saturation studies are valuable for investigating how the degree of unsaturation affects the molecule's biological activity and physical properties.
| Reactant | Catalyst | Reagent | Product |
| This compound | Pd/C or PtO2 | H2 | 2,5,9-Trimethyldecan-2-ol |
The double bonds of this compound can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Due to the presence of two double bonds, this reaction can yield a monoepoxide or a diepoxide, depending on the stoichiometry of the reagents. The trisubstituted double bond at the C4-C5 position is generally more reactive towards epoxidation than the disubstituted double bond at the C9-C10 position.
The resulting epoxides are versatile intermediates. They can undergo ring-opening reactions under acidic or basic conditions to form diols. Acid-catalyzed ring opening typically proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon of the epoxide. Base-catalyzed ring opening follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. These reactions provide a pathway to a variety of diol and other functionalized derivatives.
| Reactant | Reagent | Intermediate Product | Subsequent Reaction | Final Product |
| This compound | m-CPBA (1 equiv) | 4,5-epoxy-2,5,9-trimethyldec-9-en-2-ol | Acid-catalyzed hydrolysis (H3O+) | 2,5,9-trimethyldec-9-ene-2,4,5-triol |
| This compound | m-CPBA (2 equiv) | 4,5:9,10-diepoxy-2,5,9-trimethyldecan-2-ol | Base-catalyzed hydrolysis (OH-) | 2,5,9-trimethyldecane-2,4,5,9,10-pentaol |
Carbonyl-Olefin Metathesis and Related Olefin Functionalizations
Carbonyl-olefin metathesis represents a powerful synthetic tool for the formation of new carbon-carbon double bonds. While specific examples involving this compound are not extensively documented in the literature, the general principles of this reaction can be applied to understand its potential transformations. The reaction typically involves the formal exchange of a carbonyl group's oxygen atom with an alkene's CR₂ group.
Recent advancements have led to the development of catalytic systems for carbonyl-olefin metathesis, which often proceed through the formation of an intermediate oxetane (B1205548) followed by a retro-[2+2] cycloaddition. Lewis acids are commonly employed to activate the carbonyl group towards nucleophilic attack by the olefin. For a molecule like this compound, an intramolecular carbonyl-olefin metathesis could potentially be initiated after oxidation of the tertiary alcohol to a ketone. However, the presence of two distinct double bonds would likely lead to a mixture of products, and controlling the regioselectivity would be a significant challenge.
Alternative olefin functionalization reactions are more commonly observed for structurally similar acyclic terpenoids. These include epoxidation, dihydroxylation, and various addition reactions across the double bonds, which can then be further transformed.
Cyclization and Rearrangement Pathways
The acid-catalyzed cyclization of acyclic terpenoid alcohols is a well-established and biomimetically important transformation, leading to a diverse array of cyclic structures. The specific products formed are highly dependent on the reaction conditions, including the nature of the acid catalyst, solvent, and temperature. For this compound, which is an isomer of the more extensively studied nerolidol (B1678203), similar cyclization and rearrangement pathways can be anticipated.
Upon treatment with acid, the tertiary alcohol can be protonated and eliminated as a water molecule, generating a tertiary carbocation. This carbocation can then be attacked by one of the double bonds in an intramolecular fashion, initiating a cascade of cyclizations and rearrangements.
One of the primary furanoterpenoid natural products that can be conceptually derived from the cyclization of a precursor like this compound is dendrolasin . acs.org The synthesis of dendrolasin and related compounds often involves the acid-catalyzed cyclization of acyclic precursors. For instance, the treatment of nerolidol with superacids has been shown to produce a complex mixture of cyclic products, including bicyclic and tricyclic ethers and hydrocarbons. acs.org The initial cyclization can occur at either the C6-C7 or the C10-C11 double bond, leading to different ring systems.
A plausible pathway for the formation of a furan (B31954) ring, as seen in dendrolasin, from this compound would involve initial dehydration to form a trienylic carbocation. Subsequent intramolecular attack of one of the distal double bonds, followed by rearrangement and eventual deprotonation and aromatization, would lead to the furan nucleus.
The following table summarizes representative acid-catalyzed cyclization reactions of nerolidol, a close structural isomer of this compound, illustrating the variety of potential products.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Products | Yield (%) | Reference |
| (Z)-Nerolidol | HSO₃F-SO₂FCl | -110 | Mixture of tricyclic ethers | - | acs.org | |
| (E)-Nerolidol | HSO₃F-SO₂FCl | -110 | Mixture of tricyclic hydrocarbons | - | acs.org | |
| Nerolidol | H₃PW₁₂O₄₀ | Acetone | Ambient | α-Bisabolol | 55-60 | ufop.br |
Table 1: Examples of Acid-Catalyzed Cyclization of Nerolidol
These examples highlight the complexity of the reaction pathways and the influence of substrate stereochemistry and reaction conditions on the product distribution. While direct data for this compound is scarce, these studies on its isomer provide a strong foundation for predicting its chemical behavior under similar transformative conditions.
Spectroscopic Characterization Methodologies for 2,5,9 Trimethyldeca 4,9 Dien 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,5,9-Trimethyldeca-4,9-dien-2-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.
For this compound, the expected ¹H NMR spectrum would exhibit signals corresponding to its various proton environments. The hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. Protons adjacent to the hydroxyl group and double bonds are deshielded and thus resonate at higher chemical shifts (downfield).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₃) | ~ 1.2 | s | 6H |
| H-3 (CH₂) | ~ 1.5-1.6 | m | 2H |
| H-4 (=CH) | ~ 5.1 | t | 1H |
| H-6 (CH₂) | ~ 2.0-2.1 | m | 2H |
| H-7 (CH₂) | ~ 2.0-2.1 | m | 2H |
| H-8 (CH₂) | ~ 2.0-2.1 | m | 2H |
| H-10 (=CH₂) | ~ 4.7 | s | 2H |
| H-11 (CH₃) | ~ 1.7 | s | 3H |
| H-12 (CH₃) | ~ 1.7 | s | 3H |
Note: This is a predicted spectrum. Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
In the ¹³C NMR spectrum of this compound, the carbon atom bearing the hydroxyl group (C-2) would appear in the range of 70-80 ppm. The olefinic carbons (C-4, C-5, C-9, C-10) would resonate in the downfield region of 110-150 ppm. The signals for the methyl carbons would appear in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (CH₃) | ~ 29-30 |
| C-2 (C-OH) | ~ 70-75 |
| C-3 (CH₂) | ~ 40-42 |
| C-4 (=CH) | ~ 124-126 |
| C-5 (=C) | ~ 135-137 |
| C-6 (CH₂) | ~ 26-28 |
| C-7 (CH₂) | ~ 22-24 |
| C-8 (CH₂) | ~ 38-40 |
| C-9 (=C) | ~ 145-147 |
| C-10 (=CH₂) | ~ 110-112 |
| C-11 (CH₃) | ~ 16-18 |
| C-12 (CH₃) | ~ 22-24 |
Note: This is a predicted spectrum. Actual values may vary.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is used to establish the proton-proton connectivity within the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the assignment of protons to their attached carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It is particularly useful for determining the stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be characterized by the following key absorption bands:
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. libretexts.orgorgchemboulder.comlibretexts.org
Absorptions in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the alkyl groups.
A medium intensity absorption around 1640-1680 cm⁻¹ due to the C=C stretching vibrations of the two double bonds.
A strong absorption in the region of 1050-1200 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol. quimicaorganica.orgspectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H stretch | 3200-3600 (broad, strong) |
| Alkene (=C-H) | C-H stretch | 3010-3095 (medium) |
| Alkane (-C-H) | C-H stretch | 2850-2960 (strong) |
| Alkene (C=C) | C=C stretch | 1640-1680 (medium) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a crucial step in its identification.
The molecular formula of this compound is C₁₃H₂₄O. The expected exact mass can be calculated and compared to the experimentally determined mass from HRMS to confirm the elemental composition. Fragmentation patterns in the mass spectrum can also provide structural information.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
This compound contains a chiral center at the C-2 position. Chiroptical methods are used to determine the absolute configuration of chiral molecules.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of related compounds of known stereochemistry. The application of chiroptical sensing methods is particularly valuable for terpenes and terpenoids. nih.gov
Biosynthetic Hypotheses and Natural Occurrence Investigations
Exploration of Natural Sources Containing Structurally Related Terpenoids and Alcohols
While 2,5,9-Trimethyldeca-4,9-dien-2-ol itself is not widely documented as a naturally occurring compound, its structural components are characteristic of terpenoids, a large and diverse class of organic compounds produced by a variety of plants, fungi, and marine organisms. researchgate.netmdpi.com Terpenoids are classified by the number of five-carbon isoprene (B109036) units they contain. knepublishing.com For instance, monoterpenoids (C10), sesquiterpenoids (C15), and diterpenoids (C20) are common. researchgate.netknepublishing.com
Structurally related compounds include other acyclic terpenoid alcohols. For example, linalool, a monoterpenoid alcohol, and nerolidol (B1678203), a sesquiterpenoid alcohol, share a similar acyclic backbone with hydroxyl groups. mdpi.comnih.gov Homoterpenes, which are irregular terpenoids with a carbon skeleton not divisible by five, are also relevant. Compounds like (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a C11 homoterpene, and (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a C16 homoterpene, are widespread plant volatiles. nih.govpnas.org
Furthermore, C13-norisoprenoids, which are degradation products of C40 carotenoids, bear structural resemblance. mdpi.com These compounds, such as β-damascenone and β-ionone, are significant aroma components in many fruits and wines, including Riesling and Chardonnay grapes. mdpi.comajevonline.org The investigation into these related natural compounds provides a basis for understanding the potential natural context of this compound.
Table 1: Examples of Structurally Related Natural Terpenoids and Alcohols
| Compound Class | Compound Name | Natural Sources |
|---|---|---|
| Monoterpenoid Alcohol | Linalool | Picea abies (Norway Spruce) |
| Sesquiterpenoid Alcohol | (E)-Nerolidol | Maize (Zea mays) |
| Homoterpene | (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | Maize (Zea mays), Arabidopsis thaliana |
| Homoterpene | (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) | Maize (Zea mays), Arabidopsis thaliana |
| C13-Norisoprenoid | β-Damascenone | Grapes (Vitis vinifera) |
| C13-Norisoprenoid | β-Ionone | Grapes (Vitis vinifera) |
| C13-Norisoprenoid | 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) | Riesling Grapes |
Postulated Biosynthetic Pathways from Isoprenoid Precursors
The biosynthesis of all terpenoids originates from two five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). knepublishing.com These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids of plants and prokaryotes. tandfonline.com
The formation of the basic carbon skeletons of terpenoids is catalyzed by prenyltransferases, which condense IPP and DMAPP units. numberanalytics.com For example, the condensation of one DMAPP and one IPP unit yields geranyl diphosphate (B83284) (GPP), the precursor to monoterpenes. mdpi.com The addition of another IPP unit to GPP forms farnesyl diphosphate (FPP), the precursor to sesquiterpenes. mdpi.com Further elongation leads to geranylgeranyl diphosphate (GGPP), the precursor for diterpenes. mpg.de
The biosynthesis of irregular terpenoids and related alcohols often involves modifications of these standard pathways. Homoterpenes like DMNT and TMTT are formed through the oxidative degradation of terpenoid alcohols. nih.gov Specifically, (E)-nerolidol (a C15 sesquiterpenoid alcohol) is the precursor to the C11 homoterpene DMNT, and (E,E)-geranyllinalool (a C20 diterpenoid alcohol) is the precursor to the C16 homoterpene TMTT. nih.govnih.gov
C13-norisoprenoids are formed from the enzymatic or chemical degradation of C40 tetraterpenoids known as carotenoids. mdpi.com This degradation process cleaves the larger carotenoid molecule to produce the smaller, volatile norisoprenoids. mdpi.com Given that this compound is a C13 compound, a plausible biosynthetic hypothesis is its formation through the degradation of a larger terpenoid precursor, potentially a C15 sesquiterpenoid, through an oxidative cleavage mechanism.
Enzymatic Systems Involved in the Formation and Transformation of Related Compounds
Several key enzyme families are involved in the biosynthesis and modification of terpenoids.
Terpene Synthases (TPSs): These enzymes are responsible for creating the vast structural diversity of terpenoids by catalyzing the cyclization and rearrangement of the linear prenyl diphosphate precursors (GPP, FPP, GGPP). mdpi.comnumberanalytics.com For instance, a geranyllinalool (B138775) synthase is involved in the first step of TMTT biosynthesis in Arabidopsis thaliana. nih.gov In maize, the terpene synthase TPS2 is responsible for producing the precursors to both DMNT and TMTT. nih.gov
Cytochrome P450 Monooxygenases (CYP450s): This large and versatile superfamily of enzymes plays a crucial role in the functionalization and modification of the core terpene skeletons, often through oxidation reactions. jeffleenovels.comnih.gov In the biosynthesis of homoterpenes, CYP450s catalyze the oxidative degradation of the alcohol precursors. nih.gov For example, in Arabidopsis, the enzyme CYP82G1 is responsible for converting (E,E)-geranyllinalool to TMTT and (E)-nerolidol to DMNT. pnas.org Maize utilizes two different P450 enzymes, CYP92C5 and CYP92C6, for the oxidative degradation steps in DMNT and TMTT formation, respectively. nih.gov
Glycosyltransferases (GTs): These enzymes catalyze the attachment of sugar moieties to terpenoid molecules, a process known as glycosylation. nih.gov Glycosylation can increase the water solubility, stability, and bioactivity of terpenoids. researchgate.net In many cases, volatile terpenoids are stored in plant tissues as non-volatile glycosides and are released upon enzymatic hydrolysis. ajevonline.orgresearchgate.net A wide variety of terpenoid glycosyltransferases have been identified in plants, capable of acting on diverse terpenoid scaffolds, including primary, secondary, and tertiary alcohols. york.ac.ukrsc.org
Table 2: Key Enzymatic Systems in the Biosynthesis of Related Terpenoids
| Enzyme Family | Specific Enzyme Example | Function | Related Compound Pathway |
|---|---|---|---|
| Terpene Synthase (TPS) | AtGES (Arabidopsis thaliana) | Formation of (E,E)-geranyllinalool | TMTT Biosynthesis |
| Terpene Synthase (TPS) | TPS2 (Zea mays) | Formation of (E)-nerolidol and (E,E)-geranyllinalool | DMNT and TMTT Biosynthesis |
| Cytochrome P450 (CYP) | CYP82G1 (Arabidopsis thaliana) | Oxidative degradation of (E,E)-geranyllinalool and (E)-nerolidol | TMTT and DMNT Biosynthesis |
| Cytochrome P450 (CYP) | CYP92C5 (Zea mays) | Oxidative degradation of (E)-nerolidol | DMNT Biosynthesis |
| Cytochrome P450 (CYP) | CYP92C6 (Zea mays) | Oxidative degradation of (E,E)-geranyllinalool | TMTT Biosynthesis |
| Glycosyltransferase (GT) | Various UGTs (e.g., from Vitis vinifera) | Glycosylation of terpenoid precursors | Storage and release of norisoprenoids |
Computational Chemistry and Molecular Modeling of 2,5,9 Trimethyldeca 4,9 Dien 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2,5,9-Trimethyldeca-4,9-dien-2-ol. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. lsu.edu By calculating the molecule's electronic structure, researchers can predict its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the double bonds and the oxygen atom of the alcohol group are expected to be the primary sites of reactivity. DFT calculations can generate electron density maps and electrostatic potential surfaces, visually highlighting electron-rich areas (like the oxygen atom and π-systems of the double bonds) that are susceptible to electrophilic attack, and electron-poor areas (like the hydroxyl proton) that are prone to nucleophilic interaction. These calculations can predict reaction enthalpies and kinetics for processes such as oxidation or acid-catalyzed cyclization. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative, based on typical values for similar terpenoids calculated at the B3LYP/6-31G(d) level of theory, and serves to demonstrate the output of quantum chemical calculations.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, associated with the C=C π-orbitals. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability, associated with the σ*-orbitals. |
| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and resistance to electronic excitation. |
| Dipole Moment | 1.8 D | Quantifies the polarity of the molecule, arising from the hydroxyl group. |
| Mulliken Charge on O | -0.75 e | Shows the partial negative charge on the oxygen atom, a likely site for protonation. |
Conformational Analysis and Molecular Dynamics Simulations
The considerable flexibility of the ten-carbon chain in this compound means it can adopt a multitude of conformations. libretexts.org Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers, which arise from rotation around single bonds. chemistrysteps.com
Computational methods can systematically explore the potential energy surface of the molecule to identify stable, low-energy conformers. lumenlearning.com Techniques like molecular mechanics force fields (e.g., AMBER, MMFF) or semi-empirical methods are often used for an initial broad search, followed by higher-level DFT calculations to refine the geometries and relative energies of the most stable conformers. researchgate.net The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. acs.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations, revealing how its conformation changes in response to its environment (e.g., in a solvent or within a protein active site). nih.gov For an alcohol like this compound, MD simulations can elucidate the nature and lifetime of intramolecular and intermolecular hydrogen bonds, which significantly influence its physical properties and interactions. researchgate.net
Reaction Mechanism Elucidation through Computational Transition State Modeling
Terpenoids are renowned for undergoing complex reaction cascades, such as cyclizations and rearrangements, which are often initiated by the formation of a carbocation. nih.govnih.gov Computational transition state (TS) modeling is an indispensable tool for elucidating the mechanisms of these reactions. acs.orgresearchgate.net
For this compound, a plausible reaction is an acid-catalyzed cyclization. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This reactive intermediate could then be attacked intramolecularly by one of the double bonds, initiating a cyclization cascade.
Computational chemists use methods like DFT to map the potential energy surface of the reaction. acs.org This involves locating the structures of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. acs.org Techniques such as the Nudged Elastic Band (NEB) method or Eigenvector Following can be employed to locate these fleeting structures. researchgate.net
Once the transition state is found, its energy relative to the reactants determines the activation energy barrier for that step. acs.org By comparing the activation energies for competing pathways (e.g., 6-membered vs. 7-membered ring formation), researchers can predict which products are kinetically favored. acs.orgresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given TS connects the intended reactant and product. acs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be crucial for structure elucidation and verification. iitb.ac.in
Infrared (IR) Spectroscopy: Theoretical IR spectra can also be calculated. optica.org This is achieved by computing the vibrational frequencies of the molecule and their corresponding intensities. diva-portal.org These calculations can predict characteristic peaks, such as the broad O-H stretching vibration expected for an alcohol (typically 3300-3400 cm⁻¹) and the C=C stretching vibrations. libretexts.orgyoutube.com Comparing the computed spectrum with the experimental one can help confirm the presence of specific functional groups and provide insights into the molecule's vibrational modes.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound (Note: Experimental values are hypothetical and for illustrative purposes only. Predicted values are typical for DFT calculations.)
| Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR (δ, ppm) | ||
| C2 (C-OH) | 72.5 | 73.1 |
| C4 (C=C) | 125.8 | 125.2 |
| C5 (C=C) | 135.1 | 134.7 |
| ¹H NMR (δ, ppm) | ||
| H on C4 | 5.15 | 5.12 |
| OH | 1.68 | 1.65 (variable) |
| IR (ν, cm⁻¹) | ||
| O-H Stretch | 3350 (broad) | 3380 (broad) |
| C=C Stretch | 1670 | 1668 |
This close agreement between predicted and experimental values, as illustrated in the hypothetical table, demonstrates the power of computational methods in modern chemical research.
Analytical Methodologies for Detection and Quantification of 2,5,9 Trimethyldeca 4,9 Dien 2 Ol in Complex Matrices
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Separation and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,5,9-Trimethyldeca-4,9-dien-2-ol. mdpi.comfrontiersin.org This method offers high-resolution separation and definitive identification, making it ideal for complex matrices. mdpi.com
In a typical GC-MS analysis, the sample is first vaporized in a heated injector. The gaseous analytes are then transported by an inert carrier gas, such as helium, through a long, thin capillary column. The column's inner surface is coated with a stationary phase, which interacts with the compounds based on their physicochemical properties, such as boiling point and polarity. This differential interaction leads to the separation of the mixture into its individual components. For terpenoids, the selection of the GC column is critical, with non-polar or medium-polarity columns often providing the best resolution.
As the separated compounds elute from the column, they enter the mass spectrometer. In the MS source, the molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a molecular ion and a series of characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its unambiguous identification by comparison to spectral libraries like the NIST and Wiley libraries. sigmaaldrich.com Retention indices, calculated using an n-alkane standard, are also used for confirmatory identification. sigmaaldrich.com
Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers even greater separation power, which is particularly beneficial for extremely complex samples like cannabis inflorescences. chromatographyonline.com This technique utilizes two different columns with orthogonal separation mechanisms, providing enhanced resolution and cleaner mass spectra. chromatographyonline.com
Liquid Chromatography (LC) Techniques
While GC-MS is the preferred method for volatile terpenoids, liquid chromatography techniques offer valuable alternatives, especially for purity assessment and the separation of non-volatile or thermally labile derivatives.
High-performance liquid chromatography (HPLC) is a powerful tool for the purity assessment and quantification of this compound, particularly when dealing with less volatile forms or when derivatization for GC analysis is not desirable. uft-plovdiv.bg In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. frontiersin.org The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. frontiersin.org
For terpenoids, reversed-phase HPLC with a C18 column is commonly employed. uft-plovdiv.bg The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. uft-plovdiv.bgresearchgate.net The detection of terpenoids by HPLC can be challenging as many lack a strong chromophore for UV-Vis detection. nih.gov However, detection at low wavelengths, around 210 nm, can be effective for quantitative analysis, although it may lack specificity. uft-plovdiv.bgresearchgate.net The use of an internal standard is crucial for accurate quantification to compensate for variations in injection volume and detector response. tandfonline.com
The developed HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its specificity, linearity, precision, accuracy, and robustness. mdpi.com
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). These enantiomers can exhibit distinct biological activities. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds. wikipedia.orgsphinxsai.comnih.gov
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgselvita.com Supercritical fluids have properties intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity, which leads to high chromatographic efficiency and rapid separations. nih.govchromatographyonline.com The addition of a small amount of a polar organic modifier, such as an alcohol, to the CO2 mobile phase is often necessary to elute polar analytes. sphinxsai.com
For chiral separations, the key component is the chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used and have proven effective in separating a broad range of enantiomers. chromatographyonline.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. chromatographyonline.com SFC is considered a "greener" alternative to normal-phase HPLC for chiral separations as it significantly reduces the consumption of toxic organic solvents. selvita.comnih.gov
Advanced Detection Systems (e.g., Tandem Mass Spectrometry, Photodiode Array Detection)
To enhance the sensitivity and selectivity of chromatographic analyses, advanced detection systems are often employed.
Tandem Mass Spectrometry (MS/MS) , often coupled with either GC or LC, provides an additional layer of specificity. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer. This technique, known as selected reaction monitoring (SRM), is highly sensitive and selective, making it ideal for quantifying trace levels of the target compound in complex matrices by minimizing background interference. SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been successfully used for the rapid quantification of triterpenoids in plant extracts. nih.gov
Photodiode Array (PDA) Detection , used with HPLC, captures the entire UV-Vis spectrum of the eluting compounds. mdpi.com This provides more comprehensive information than a single-wavelength UV detector and can aid in peak identification and purity assessment by comparing the acquired spectra with those in a library. tandfonline.com While terpenes generally have poor UV absorbance, PDA detection can still be useful, especially when analyzing a complex mixture where different classes of compounds with varying spectral properties are present. nih.govtandfonline.com
Sample Preparation and Extraction Protocols for Diverse Sample Types
The successful analysis of this compound is highly dependent on the initial sample preparation and extraction protocol. The goal is to efficiently isolate the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. acs.org
For solid samples like plant material, solvent extraction is a common first step. iipseries.org The choice of solvent is crucial; non-polar solvents like hexane (B92381) are suitable for extracting lipophilic compounds such as terpenoids. frontiersin.org Techniques like maceration, sonication, or reflux can be used to enhance extraction efficiency. iipseries.orgnih.gov
Headspace (HS) sampling is a valuable technique for analyzing volatile compounds from solid or liquid samples without solvent extraction. mdpi.com In HS-GC-MS, the sample is heated in a sealed vial, and the volatile compounds in the headspace above the sample are injected into the GC. epa.gov This method is particularly useful for profiling the volatile components of a sample and reduces the risk of contaminating the GC system with non-volatile matrix components. acs.orgHeadspace solid-phase microextraction (HS-SPME) is a variation where a coated fiber is exposed to the headspace to adsorb the volatile analytes before being desorbed in the GC injector, offering a solvent-free and concentrating extraction method. mdpi.comsigmaaldrich.com
For liquid samples or crude extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleanup and concentration. iipseries.org In LLE, the analyte is partitioned between two immiscible solvents to separate it from impurities. iipseries.org In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent.
Matrix solid-phase dispersion (MSPD) is another effective technique for solid and semi-solid samples. nih.gov In MSPD, the sample is blended with a solid support (e.g., silica (B1680970) gel), and the resulting mixture is packed into a column. The analytes are then eluted with an appropriate solvent, providing extraction and cleanup in a single step. nih.gov
The following table summarizes the key features of the analytical methodologies discussed:
| Analytical Technique | Primary Application for this compound | Key Advantages | Considerations |
| GC-MS | Separation and definitive identification in complex matrices. mdpi.com | High resolution, high sensitivity, provides structural information. chromatographyonline.com | Requires volatile and thermally stable compounds. |
| HPLC-PDA | Purity assessment and quantification. tandfonline.commdpi.com | Suitable for non-volatile derivatives, provides spectral information for peak purity. mdpi.comtandfonline.com | Terpenoids may have weak UV absorbance. nih.gov |
| SFC | Chiral separation of enantiomers. wikipedia.orgchromatographyonline.com | Fast separations, reduced organic solvent consumption ("green" technique). selvita.comnih.gov | Requires specialized instrumentation. |
| Tandem MS (MS/MS) | Highly sensitive and selective quantification. nih.gov | Minimizes matrix interference, excellent for trace analysis. | Can be more complex to develop methods. |
Future Research Directions and Potential Academic Applications
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex molecules like 2,5,9-Trimethyldeca-4,9-dien-2-ol offers an opportunity to innovate in the realm of organic synthesis, with a focus on efficiency and sustainability. Future research could prioritize the development of synthetic pathways that adhere to the principles of green chemistry.
One potential retrosynthetic analysis of this compound deconstructs the molecule into smaller, readily available precursors. A key disconnection can be made at the C5-C6 bond, suggesting a coupling reaction between a C5 carbonyl compound and a C8 organometallic reagent. The tertiary alcohol can be envisioned as arising from the reaction of a suitable ketone with a methyl Grignard reagent.
Further research into sustainable synthetic methods could explore:
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher selectivity and milder reaction conditions. For instance, a lipase (B570770) could be employed for a key resolution step if a chiral synthesis is desired.
Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields and purity, while also enhancing the safety of handling reactive intermediates.
Catalytic C-H Activation: Direct functionalization of C-H bonds could provide a more atom-economical approach to assembling the carbon skeleton, reducing the number of synthetic steps and the generation of waste.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
| Convergent Grignard Synthesis | High convergence, potential for high yield. | Requires pre-functionalized starting materials, Grignard reagents can be sensitive to moisture. |
| Wittig or Horner-Wadsworth-Emmons Olefination | Reliable for alkene formation. | Stoichiometric use of phosphorus reagents, potential for E/Z isomer mixtures. |
| Metathesis-based approach | Powerful for C=C bond formation. | Requires specific and potentially expensive catalysts, may be sensitive to functional groups. |
| Biocatalytic approach | High selectivity, environmentally benign. | Enzyme discovery and optimization can be time-consuming, may have substrate scope limitations. |
Exploration of Novel Chemical Transformations Utilizing the Diene and Alcohol Functionalities
The presence of both a diene system and a tertiary alcohol within the same molecule opens up a wide array of possibilities for novel chemical transformations.
The diene functionality could be a substrate for various pericyclic reactions. For example, a Diels-Alder reaction with a suitable dienophile could lead to the rapid construction of complex cyclic systems. The stereochemical outcome of such reactions would be of significant interest. Furthermore, ring-closing metathesis (RCM) could be explored if the diene is appropriately tethered to another part of the molecule, offering a pathway to macrocyclic structures.
The tertiary alcohol group is generally resistant to oxidation under standard conditions. smolecule.comnih.govnobraintoosmall.co.nz However, under specific photocatalytic conditions on a titania surface, tertiary alcohols have been shown to undergo unexpected C-C bond cleavage, leading to a ketone and an alkane. nzqa.govt.nz Investigating such novel reactivity for this compound could unveil new synthetic pathways. Dehydration of the tertiary alcohol, typically under acidic conditions, would be expected to yield a triene, the structure of which would depend on the regioselectivity of the elimination. nih.govambeed.com
Future research could systematically investigate the reactivity of each functional group, as well as transformations that involve both, to unlock a diverse range of new chemical entities.
Investigations into its Role as a Synthetic Building Block for Complex Molecules
The structure of this compound makes it an attractive candidate as a building block for the synthesis of more complex molecules, particularly natural products. Its carbon skeleton bears resemblance to certain sesquiterpenoids.
By strategically modifying its functional groups, this compound could serve as a key intermediate in the total synthesis of biologically active compounds. For example, the diene could be elaborated into a more complex ring system, and the tertiary alcohol could be used to introduce further stereocenters or as a handle for attaching other molecular fragments.
The concept of using pre-functionalized building blocks is a powerful strategy in modern organic synthesis, allowing for the rapid assembly of molecular complexity. chemsrc.com Future research could focus on demonstrating the utility of this compound in the synthesis of a target molecule, thereby establishing its value as a versatile synthetic intermediate.
Advanced Spectroscopic and Computational Methodologies for Deeper Structural and Mechanistic Insights
A thorough characterization of this compound using advanced spectroscopic and computational methods is essential for understanding its properties and reactivity.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be required to unambiguously assign all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol and the C=C stretches of the diene.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition. Analysis of the fragmentation pattern could provide further structural information.
A hypothetical summary of expected spectroscopic data is provided in Table 2.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Multiple signals in the olefinic region (δ 4.5-6.0 ppm), signals for allylic protons, and signals for methyl groups. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for sp² carbons of the diene (δ 110-150 ppm), a signal for the carbon bearing the hydroxyl group (δ ~70 ppm), and signals for the various sp³ carbons. |
| IR | Broad O-H stretch (~3400 cm⁻¹), C=C stretches (~1650 cm⁻¹), C-O stretch (~1150 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of 196.33 g/mol . Fragmentation patterns corresponding to the loss of water and cleavage at allylic positions. |
Computational Methodologies:
Density Functional Theory (DFT) Calculations: DFT calculations could be employed to predict the most stable conformation of the molecule, calculate its theoretical NMR and IR spectra for comparison with experimental data, and to model the transition states of potential reactions.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the dynamic behavior of the molecule in solution, which can influence its reactivity.
By combining these advanced analytical and computational techniques, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, paving the way for its application in various fields of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
